molecular formula C8H6BrF3N2S B3034684 1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea CAS No. 206559-47-9

1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea

Cat. No.: B3034684
CAS No.: 206559-47-9
M. Wt: 299.11 g/mol
InChI Key: GPEJRBGHBHVBON-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea is an organic compound that features a bromine atom, a trifluoromethyl group, and a thiourea moiety

Scientific Research Applications

1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of certain enzymes and receptors.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Safety and Hazards

As with any chemical compound, handling “1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions of research would depend on the identified properties and potential applications of this compound. Given the biological activity of some thiourea derivatives, one potential direction could be in drug discovery and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea typically involves the reaction of 2-bromo-5-trifluoromethylaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with an amine to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide and potassium fluoride.

    Oxidation Reactions: Reagents such as hydrogen peroxide and peracids are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylthioureas.

    Oxidation Reactions: Products include sulfonyl derivatives.

    Reduction Reactions: Products include corresponding amines.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-trifluoromethylphenyl)-2-thiourea
  • 1-(2-Bromo-5-difluoromethylphenyl)-2-thiourea
  • 1-(2-Chloro-5-trifluoromethylphenyl)-2-thiourea

Uniqueness

1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEJRBGHBHVBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254869
Record name N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-47-9
Record name N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206559-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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